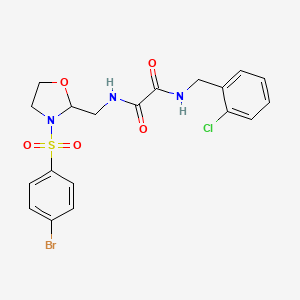

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide

Description

Properties

IUPAC Name |

N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(2-chlorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrClN3O5S/c20-14-5-7-15(8-6-14)30(27,28)24-9-10-29-17(24)12-23-19(26)18(25)22-11-13-3-1-2-4-16(13)21/h1-8,17H,9-12H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQYNTGNHYGWNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features the following characteristics:

- Molecular Formula : C18H25BrN4O6S

- Molecular Weight : 505.4 g/mol

- Functional Groups : Oxazolidinone, oxalamide, and sulfonyl groups.

The structural arrangement contributes to its biological activity, particularly through interactions with specific molecular targets such as enzymes and receptors.

The biological activity of N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide is primarily attributed to its ability to interact with various proteins:

- Hydrogen Bonding : The oxazolidinone ring can form hydrogen bonds with active site residues of target proteins.

- Hydrophobic Interactions : The bromophenyl sulfonyl group engages in hydrophobic interactions, modulating the activity of target proteins.

These interactions can lead to therapeutic effects, such as anti-inflammatory and analgesic activities.

Analgesic and Anti-inflammatory Effects

Research has indicated that compounds similar to N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide exhibit significant analgesic and anti-inflammatory properties. For instance, a study on oxazolones revealed their potential in inhibiting cyclooxygenase enzymes (COX), which are key players in pain and inflammation pathways. Some derivatives showed IC50 values lower than that of celecoxib, a standard anti-inflammatory drug .

Toxicity Studies

Acute toxicity assessments have been conducted on similar compounds, demonstrating low toxicity profiles. For example, in studies involving new oxazolones, no lethal effects were observed in mice subjected to acute oral toxicity tests. Histopathological examinations of preserved organs did not indicate any significant inflammatory or cytotoxic processes .

Case Study 1: Analgesic Activity Evaluation

A series of synthesized oxazolones were evaluated for their analgesic activity using the writhing test and hot plate test. The results indicated substantial analgesic effects, with some compounds exhibiting better performance than traditional analgesics. Molecular docking simulations further supported these findings by predicting strong binding affinities to pain-related targets .

Case Study 2: Anti-inflammatory Activity

In another study focusing on the anti-inflammatory properties of oxazolones, several derivatives were synthesized and tested for COX inhibition. The results demonstrated that certain compounds had IC50 values significantly lower than celecoxib, indicating their potential as effective anti-inflammatory agents.

Summary Table of Biological Activities

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

describes oxalamides with 4-chlorophenyl and thiazolyl substituents (e.g., compounds 13–15 ). These compounds exhibit antiviral activity targeting HIV entry. Key differences include:

Key Observations :

Flavoring Agents and Metabolic Stability

, and 11 highlight oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide), a potent umami agonist. Comparisons include:

Key Observations :

Adamantyl-Based Oxalamides ()

Adamantyl-substituted oxalamides (e.g., N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide ) exhibit high melting points (>210°C) and >90% purity. Comparisons:

| Compound | Substituents | Melting Point | Purity |

|---|---|---|---|

| Target compound | 4-BrPhSO₂-oxazolidine, 2-Cl-benzyl | Unreported | N/A |

| Compound 10 () | Adamant-2-yl, 4-Cl-benzyloxy | >210°C | >90% |

Key Observations :

Substituted Aryl Oxalamides ()

Compounds 16–18 () feature methoxyphenethyl and fluorophenyl groups. For example:

| Compound | Substituents | Yield | Dimer Content |

|---|---|---|---|

| Target compound | 4-BrPhSO₂-oxazolidine, 2-Cl-benzyl | N/A | N/A |

| Compound 16 () | 4-Hydroxybenzoylphenyl, 4-methoxyphenethyl | N/A | 23% dimer |

Key Observations :

- The 2-chlorobenzyl group in the target may reduce dimerization risks compared to compound 16’s hydroxybenzoyl group.

- Electron-withdrawing substituents (Br, Cl) could enhance stability during synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide?

- Methodology : The compound can be synthesized via a multi-step protocol involving sulfonylation and oxazolidinone ring formation. For example:

- React 4-bromobenzenesulfonyl chloride with an oxazolidinone precursor under cooled conditions (10°C) in 1,4-dioxane, followed by coupling with 2-chlorobenzylamine using triethylamine as a base .

- Purification via recrystallization (e.g., chloroform) or column chromatography is critical to isolate high-purity product .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodology :

- IR Spectroscopy : Identify characteristic peaks for sulfonyl (S=O, ~1350–1150 cm⁻¹), oxazolidinone (C=O, ~1750 cm⁻¹), and amide (N-H, ~3300 cm⁻¹) groups .

- ¹H/¹³C-NMR : Assign signals for aromatic protons (δ 7.2–7.8 ppm for bromophenyl and chlorobenzyl groups), methylene bridges (δ 3.5–4.5 ppm), and oxazolidinone carbons (C=O at ~165 ppm) .

Q. What preliminary biological activities have been reported for related oxazolidinone-sulfonamide hybrids?

- Findings :

- Compounds with sulfonamide-oxazolidinone scaffolds exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) due to ribosomal binding inhibition .

- Antitumor potential is linked to sulfonamide-mediated carbonic anhydrase IX inhibition, observed in analogs like N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide .

Advanced Research Questions

Q. How do substituents (e.g., 4-bromo vs. 4-chloro) on the sulfonyl group affect bioactivity?

- Experimental Design :

- Synthesize analogs with halogen substitutions (Br, Cl, F) and test against bacterial strains or cancer cell lines.

- Example : Replace 4-bromophenyl with 4-chlorophenyl and compare MIC values (minimum inhibitory concentration) .

Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate interactions with bacterial ribosomes (PDB: 4WLC) or carbonic anhydrase IX (PDB: 3IAI) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How can contradictions in spectral or crystallographic data be resolved?

- Case Study : If ¹H-NMR shows unexpected splitting for methylene protons, consider:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.